Masticadienolic acid

Description

Contextualization of Triterpenoids in Natural Product Chemistry Research

Triterpenoids represent one of the largest and most diverse classes of naturally occurring organic compounds, derived from a C30 isoprenoid precursor. researchgate.netresearchgate.net These compounds are widely distributed in plants and fungi and have been a significant focus of natural product chemistry due to their structural complexity and wide range of biological activities. researchgate.netnih.gov Structurally, triterpenoids can be classified into several groups, with pentacyclic and tetracyclic structures being the most common. researchgate.netfrontiersin.org Their biosynthesis generally follows the mevalonate (B85504) pathway, leading to the formation of squalene (B77637), which is then cyclized by oxidosqualene cyclases and further modified by enzymes like cytochrome P450 monooxygenases. researchgate.netnih.gov

The academic interest in triterpenoids is driven by their potential as scaffolds for new therapeutic agents. researchgate.net Numerous studies have investigated their various pharmacological effects, including anti-inflammatory, antioxidant, anti-viral, and anti-cancer activities. researchgate.netnih.govnih.gov Well-known examples of bioactive triterpenoids that have been the subject of extensive research include oleanolic acid, ursolic acid, and betulinic acid. researchgate.netnih.gov The vast structural diversity of triterpenoids continues to make them a fertile ground for the discovery of novel compounds with unique biological profiles. nih.gov

Historical Perspectives on Masticadienolic Acid Discovery and Initial Academic Inquiry

This compound is a tetracyclic triterpenoid (B12794562) of the tirucallane (B1253836) type. wikipedia.org Its discovery is intrinsically linked to the chemical analysis of mastic gum, a resin obtained from the mastic tree (Pistacia lentiscus), particularly the variety grown on the Greek island of Chios. wikipedia.org While early attempts to characterize the chemical composition of mastic gum date back to the early 20th century, a significant breakthrough was made by Barton and Seaone in 1956, who detailed key components of the resin for the first time. nih.gov

This compound was identified as one of the major acidic constituents of this resin. wikipedia.orgnih.gov It is structurally similar to masticadienonic acid, another primary component of mastic gum, differing by the presence of a hydroxyl group. wikipedia.org Initial academic inquiry focused on isolating and identifying the various triterpenoids within the complex mixture of mastic gum. google.com These early phytochemical studies established the fundamental structure of this compound and its related compounds, paving the way for future investigations into their biological properties. nih.govgoogle.com The isolation was often achieved through chromatographic techniques to separate the acidic and neutral fractions of the gum. nih.gov

Current Research Landscape and Unaddressed Scientific Questions Regarding this compound

The current research landscape for this compound has moved beyond simple isolation to focus on its pharmacological potential. It has been identified as a specific competitive inhibitor of secreted phospholipase A2, an enzyme involved in inflammatory processes. chemfaces.com This inhibitory action is a key aspect of its documented anti-inflammatory properties. wikipedia.orgchemfaces.com Studies have shown its effectiveness in animal models of inflammation. chemfaces.com Furthermore, this compound has demonstrated antioxidant effects and cytotoxic activity against various human cancer cell lines in preliminary studies. wikipedia.orgchemfaces.combohrium.com Recent research has also explored its potential in mitigating colitis and its antimicrobial activity, particularly against Helicobacter pylori. nih.govresearchgate.net

Despite these findings, several scientific questions remain unaddressed. While preliminary studies on its cytotoxic effects are promising, more extensive research is required to confirm these findings and understand the underlying mechanisms. wikipedia.org The full potential of this compound as a candidate for drug development, particularly for inflammatory conditions or as an anti-cancer agent, is yet to be fully realized. wikipedia.orgmdpi.com The development of more efficient methods for its isolation and purification from mastic gum continues to be an area of interest to facilitate further research. researchgate.netscience.gov Additionally, while its inhibitory effect on trypanothione (B104310) reductase from Leishmania infantum has been suggested through computational studies, this requires in vitro and in vivo validation to establish its potential for treating leishmaniasis. mdpi.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | (Z,6S)-6-[(3S,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | wikipedia.org |

| CAS Number | 472-30-0 | wikipedia.org |

| Chemical Formula | C₃₀H₄₈O₃ | wikipedia.org |

| Molar Mass | 456.71 g/mol | wikipedia.org |

| Appearance | White to off-white solid | wikipedia.org |

| Solubility | Practically insoluble in water; soluble in ethanol, DMSO | wikipedia.org |

Table 2: Summary of Investigated Biological Activities of this compound

| Biological Activity | Research Finding | Reference(s) |

|---|---|---|

| Anti-inflammatory | Modulates pro-inflammatory pathways. Acts as a specific competitive inhibitor of secreted phospholipase A2. | wikipedia.orgchemfaces.com |

| Antioxidant | Has been associated with antioxidant activity, which can protect cells from oxidative stress. | wikipedia.org |

| Cytotoxic | Preliminary studies suggest cytotoxic effects on certain human cancer cell lines, including those for colon and breast cancer. | wikipedia.orgchemfaces.combohrium.com |

| Antimicrobial | Exhibits activity against Gram-negative bacteria and strains of Helicobacter pylori. | nih.gov |

| Enzyme Inhibition | In silico studies suggest it as a potential inhibitor of trypanothione reductase from Leishmania infantum. | mdpi.com |

Structure

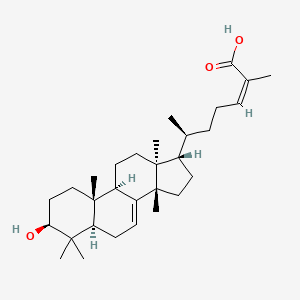

2D Structure

3D Structure

Properties

IUPAC Name |

(Z,6S)-6-[(3S,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,19,21-22,24-25,31H,8-9,12-18H2,1-7H3,(H,32,33)/b20-10-/t19-,21-,22-,24-,25-,28+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILQHUKSFUOOLH-MCGHDPRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC/C=C(/C)\C(=O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Isolation and Structural Characterization of Masticadienolic Acid

Chromatographic Separation Techniques for Masticadienolic Acid Enrichment and Purification

The separation of this compound from the complex resinous matrix of mastic gum presents a considerable challenge due to the presence of numerous structurally similar triterpenoid (B12794562) isomers. researchgate.netthieme-connect.com Advanced chromatographic techniques are indispensable for achieving the high levels of purity required for comprehensive structural analysis and bioactivity studies.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are fundamental techniques for the analysis and purification of triterpenoids like this compound. nih.govub.edu These methods offer high resolution and sensitivity, making them suitable for both qualitative and quantitative analysis.

Reverse-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile or methanol (B129727). koreascience.krijpsonline.com UHPLC, with its use of smaller particle size columns (typically under 2 µm), provides significant advantages over conventional HPLC, including enhanced resolution, faster analysis times, and increased sensitivity. mdpi.com This is particularly beneficial for resolving the complex mixture of triterpenic acids found in mastic gum.

Table 1: Comparison of HPLC and UHPLC Parameters for Triterpenoid Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Particle Size | 3-5 µm | < 2 µm |

| Column Dimensions | 4.6 mm x 150-250 mm | 2.1 mm x 50-100 mm |

| Flow Rate | 0.8-1.5 mL/min | 0.2-0.6 mL/min |

| Backpressure | Lower | Significantly Higher |

| Analysis Time | Longer | Shorter (up to 5-fold faster) mdpi.com |

| Resolution | Good | Excellent |

| Sensitivity | Good | Higher (up to 7-fold increase) mdpi.com |

This table provides a general comparison; specific parameters may vary based on the application.

Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC) Applications

Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC) are liquid-liquid partition chromatography techniques that obviate the need for a solid stationary phase, thereby eliminating issues of irreversible adsorption of the sample. nih.govplantaanalytica.comijpra.com These methods are particularly advantageous for the preparative-scale separation of natural products.

In CPC, a strong centrifugal force is used to retain the liquid stationary phase while the mobile phase is passed through it. wikipedia.org The separation of compounds is based on their differential partitioning between the two immiscible liquid phases. plantaanalytica.com For the separation of acidic triterpenes from mastic gum, a pH-zone refining CPC method has been successfully employed. researchgate.net This technique leverages the pKa of the acidic compounds to achieve separation. plantaanalytica.com

Key advantages of CPC in this compound isolation include:

High loading capacity: Allows for the processing of larger sample quantities in a single run. plantaanalytica.com

Total sample recovery: Avoids sample loss that can occur with solid-supported chromatography. plantaanalytica.com

Versatility: A wide range of biphasic solvent systems can be tailored to optimize the separation of specific compounds. plantaanalytica.com

Supercritical Fluid Chromatography (SFC-CO2) for Isomer Separation

Supercritical Fluid Chromatography (SFC) using supercritical carbon dioxide (CO2) as the primary mobile phase is a powerful "green" alternative to normal-phase HPLC for the separation of isomers. researchgate.netnih.gov Supercritical CO2 is non-toxic, non-flammable, and readily available at high purity. researchgate.net Its polarity, which is similar to that of hexane, can be modified by the addition of a polar co-solvent, such as methanol, allowing for the fine-tuning of selectivity. researchgate.net

SFC has proven to be highly effective in the challenging separation of triterpenic acid isomers, including this compound and its isomer, isothis compound. researchgate.net The use of chiral stationary phases in SFC can further enhance the resolution of stereoisomers. researchgate.netresearchgate.net When coupled with a mass spectrometer (SFC-MS), this technique provides both separation and identification capabilities. researchgate.net

Advanced Spectroscopic Approaches for Elucidation of this compound Stereochemistry and Conformation

Once purified, the definitive structural elucidation of this compound, including its complex stereochemistry, relies on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D, 2D, and Solid-State Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. emerypharma.comresearchgate.netresearchgate.net A suite of 1D and 2D NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry of the molecule.

1D NMR (¹H and ¹³C): Provides initial information about the number and types of protons and carbons in the molecule. emerypharma.com

2D NMR: These experiments reveal correlations between nuclei, which are crucial for assembling the molecular structure. nih.gov

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system. emerypharma.comcore.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons (¹H-¹³C one-bond correlations). core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations), which is vital for connecting different structural fragments. researchgate.netcore.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing critical information about the relative stereochemistry and conformation of the molecule. researchgate.net

Solid-State NMR (ssNMR) can provide valuable information about the conformation and packing of this compound in its solid form. huji.ac.ilnih.gov By spinning the sample at the "magic angle," it is possible to obtain high-resolution spectra of solid samples, which can be particularly useful for studying polymorphism and intermolecular interactions. huji.ac.ilemory.edu

Table 2: Key 2D NMR Experiments for this compound Structure Elucidation

| Experiment | Information Provided |

| COSY | ¹H-¹H spin-spin coupling networks |

| HSQC | Direct ¹H-¹³C correlations (one bond) |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) |

| NOESY | Through-space ¹H-¹H correlations for stereochemistry |

Mass Spectrometry (MS) Techniques: High-Resolution (HRMS), Tandem (MS/MS), and Ion Mobility MS for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a molecule, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula of this compound (C30H48O3). nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS): Involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a characteristic pattern of product ions. This fragmentation pattern provides valuable structural information that can be used to confirm the identity of the compound and to differentiate it from its isomers. researchgate.net

Ion Mobility Mass Spectrometry (IM-MS): Adds another dimension of separation to mass spectrometry. semanticscholar.orgnih.gov Ions are separated based on their size, shape, and charge as they drift through a gas-filled chamber. semanticscholar.org This technique can be particularly powerful for separating isomers that may not be resolved by chromatography or mass spectrometry alone. semanticscholar.orgnih.govresearchgate.net The collision cross-section (CCS) value obtained from ion mobility is a characteristic physical property that can aid in the confident identification of compounds. semanticscholar.orgnews-medical.net

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are particularly powerful for determining the stereochemistry of molecules like this compound.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org The resulting ORD curve can provide crucial information about the stereochemical environment of chromophores within the molecule. For triterpenoids such as this compound, the carbonyl group and carbon-carbon double bonds act as chromophores. The shape and sign of the Cotton effect curve, a characteristic feature of ORD spectra in the vicinity of an absorption band, are highly sensitive to the stereochemistry of the surrounding chiral centers. While specific ORD data for this compound is not extensively published, the analysis of related triterpenoids has demonstrated the utility of this technique in assigning the relative and absolute configurations of complex ring systems. The identification of this compound in mastic gum has been supported by its optical rotation characteristics, among other spectral data. nih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.org A CD spectrum consists of positive or negative peaks (Cotton effects) that correspond to the electronic transitions of chromophores within the chiral environment. For this compound, the carboxylic acid and the double bond in the side chain, as well as the cyclic structure, contribute to the CD spectrum. The sign and intensity of the Cotton effects can be correlated with the spatial arrangement of atoms around the chromophore, allowing for the determination of stereochemical features. For instance, the application of empirical rules, such as the octant rule for ketones, has been instrumental in assigning the stereochemistry of similar natural products. Although detailed CD spectral data for this compound remains specialized, this technique is a cornerstone in the stereochemical analysis of complex terpenoids.

The combination of ORD and CD provides a comprehensive chiroptical profile of a molecule. These non-destructive techniques require only small amounts of sample and are invaluable for establishing stereochemical relationships between related natural products.

| Parameter | Description | Application to this compound |

| Optical Rotation | The rotation of the plane of polarized light by a chiral substance. | Used in the initial characterization and identification of this compound. nih.gov |

| ORD | Measurement of optical rotation as a function of wavelength. | Provides information on the stereochemistry of chromophores within the molecule. |

| CD | Measurement of the differential absorption of circularly polarized light. | Helps in determining the absolute configuration and conformational analysis. |

| Cotton Effect | The characteristic change in optical rotation or circular dichroism in the vicinity of an absorption band of a chromophore. | The sign and magnitude of the Cotton effect are used to deduce the stereochemistry. |

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic methods provide valuable information about the relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a crystalline compound. researchgate.netspringernature.comnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density distribution within the crystal, revealing the precise three-dimensional arrangement of every atom in the molecule.

For a complex molecule like this compound, with multiple chiral centers, obtaining a single crystal suitable for X-ray diffraction can be a significant challenge. However, once a suitable crystal is obtained, the analysis can provide a definitive three-dimensional structure. A key aspect of this technique for determining absolute configuration is the anomalous dispersion effect, which is more pronounced with the inclusion of heavier atoms in the crystal lattice. researchgate.net

| Technique | Information Obtained | Significance for this compound |

| X-ray Crystallography | Complete three-dimensional molecular structure, including bond lengths, angles, and absolute stereochemistry. | Provides unambiguous determination of the absolute configuration of all chiral centers. researchgate.netspringernature.comnih.gov |

Biosynthetic Pathways and Metabolic Engineering for Masticadienolic Acid Production

Enzymology of Masticadienolic Acid Biosynthesis: Identification and Characterization of Key Enzymes

The biosynthesis of this compound from the linear precursor 2,3-oxidosqualene (B107256) involves a series of highly specific enzymatic reactions. These are primarily catalyzed by two major classes of enzymes: cyclase enzymes that form the fundamental triterpene skeleton, and oxidoreductases that introduce functional groups to this scaffold.

Cyclase Enzymes Involved in Triterpene Skeleton Formation

The initial and crucial step in the biosynthesis of this compound is the cyclization of 2,3-oxidosqualene to form the tirucallane-type tetracyclic skeleton. This complex reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases. While the specific OSC responsible for the direct synthesis of the this compound precursor in Pistacia lentiscus has not been definitively characterized, research on related triterpenoid (B12794562) biosynthesis suggests the involvement of a dedicated OSC. These enzymes are known for their product specificity, directing the intricate cascade of cyclization and rearrangement reactions to yield a particular triterpene scaffold from the common precursor. The identification and characterization of the specific OSC from Pistacia lentiscus that produces the tirucallane (B1253836) skeleton is a key area of research for understanding and manipulating this compound biosynthesis.

Oxidoreductases and Other Modifying Enzymes in Downstream Pathways

Following the formation of the initial triterpene skeleton by an OSC, a series of modifications are required to produce this compound. These downstream modifications are primarily catalyzed by oxidoreductases, particularly cytochrome P450 monooxygenases (CYPs), and potentially other enzymes like dehydrogenases or reductases.

Cytochrome P450 enzymes are a large and diverse family of heme-containing proteins that play a critical role in the functionalization of triterpene scaffolds. chalmers.senih.gov They are responsible for introducing hydroxyl groups (-OH) and other oxidative modifications at specific positions on the triterpene backbone, which significantly contributes to the vast structural diversity of these compounds. chalmers.se In the case of this compound, a hydroxyl group at position C-3 and a carboxylic acid group in the side chain are key structural features. The introduction of the C-3 hydroxyl group is likely catalyzed by a specific CYP enzyme. The formation of the carboxylic acid moiety may involve a series of oxidative steps, potentially catalyzed by one or more CYPs or other oxidoreductases, that convert a methyl group on the side chain into a carboxylic acid. Studies on Pistacia lentiscus have indicated the presence and activity of various cytochrome P450s, some of which may have implications for the metabolism of drugs when co-administered with mastic resin, suggesting a broad range of catalytic activities within this plant species. nih.gov

| Enzyme Class | Potential Role in this compound Biosynthesis |

| Oxidosqualene Cyclase (OSC) | Catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic tirucallane skeleton. |

| Cytochrome P450 Monooxygenases (CYPs) | Responsible for the regiospecific hydroxylation at C-3 and the oxidative modifications of the side chain to form the carboxylic acid group. |

| Dehydrogenases/Reductases | May be involved in intermediate steps of the oxidation or reduction of functional groups. |

Molecular Genetics of this compound Biosynthetic Gene Clusters

The genes encoding the enzymes of a biosynthetic pathway are often physically clustered together on the chromosome in plants, forming a biosynthetic gene cluster (BGC). The identification and characterization of the BGC for this compound in Pistacia lentiscus would provide a complete genetic blueprint for its production.

Gene Cloning and Expression Studies for Biosynthetic Enzymes

The identification of genes responsible for this compound biosynthesis relies on techniques such as homology-based cloning and functional characterization through heterologous expression. nih.govuoa.gr Researchers can use the known sequences of OSCs and CYPs from other triterpenoid-producing plants to design probes and screen a cDNA library from Pistacia lentiscus resin-producing tissues. nih.gov Once candidate genes are identified, they can be cloned into a suitable expression vector and introduced into a heterologous host, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana. researchgate.netthegoodscentscompany.com The engineered host can then be cultured and analyzed for the production of new triterpenoid compounds. If the expressed enzyme is functional, it will convert a precursor, either endogenous to the host or supplied exogenously, into its corresponding product, which can then be identified using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net This approach allows for the definitive functional characterization of individual enzymes in the biosynthetic pathway.

Transcriptomic and Proteomic Analysis of this compound Producing Organisms

Transcriptomic and proteomic analyses are powerful tools for identifying candidate genes and enzymes involved in the biosynthesis of specific secondary metabolites. By comparing the gene expression profiles (transcriptome) and protein abundance (proteome) of resin-producing tissues of Pistacia lentiscus with non-producing tissues, researchers can identify genes and proteins that are upregulated during mastic gum production.

Transcriptome analysis of Pistacia species has been performed to identify genes related to various metabolic pathways. kspbtjpb.orgresearchgate.net A focused transcriptomic study on the resin ducts of Pistacia lentiscus during active mastic secretion would likely reveal a suite of candidate OSCs, CYPs, and other enzymes whose expression is highly correlated with this compound production.

Similarly, proteomic analysis of mastic gum or the specialized cells responsible for its synthesis could directly identify the enzymes present. While proteomic studies on pistachio nuts have focused on allergens, applying these techniques to the resin could provide direct evidence of the biosynthetic machinery. mdpi.com

Metabolic Engineering and Synthetic Biology Approaches for Enhanced this compound Biosynthesis in Heterologous Hosts

The low abundance of many valuable plant-derived natural products, including this compound, has driven the development of metabolic engineering and synthetic biology approaches for their production in microbial hosts. researchgate.netnih.gov Saccharomyces cerevisiae (baker's yeast) is a particularly attractive chassis for the production of triterpenoids due to its well-characterized genetics and the presence of the native mevalonate (B85504) pathway, which produces the precursor for all isoprenoids. acs.orgbiorxiv.org

Engineering yeast for triterpenoid production typically involves several key strategies:

Enhancing Precursor Supply: The endogenous flux towards 2,3-oxidosqualene, the precursor for triterpenoid synthesis, is often a limiting factor. Strategies to increase its availability include overexpressing key enzymes of the mevalonate pathway, such as a truncated HMG-CoA reductase (tHMG1), and downregulating competing pathways, like sterol biosynthesis. frontiersin.org

Heterologous Expression of Biosynthetic Genes: The genes encoding the specific OSC and CYPs from Pistacia lentiscus responsible for this compound production would need to be introduced into the yeast genome or on plasmids. acs.org

Optimization of Enzyme Activity and Expression: The expression levels of the heterologous enzymes need to be carefully balanced to avoid the accumulation of toxic intermediates and to maximize the final product yield. This can be achieved through the use of promoters of varying strengths and by optimizing codon usage for expression in yeast.

Host Engineering: Further modifications to the yeast host, such as improving cofactor availability (e.g., NADPH for CYP activity) and engineering cellular compartments, can also enhance production. frontiersin.org

Chemical Derivatization and Design of Masticadienolic Acid Analogs for Structure Activity Relationship Sar Studies

Regioselective and Stereoselective Chemical Modifications of Masticadienolic Acid

Regioselectivity (the preference for reaction at one site over other possible sites) and stereoselectivity (the preference for the formation of one stereoisomer over another) are critical concepts in the synthesis of complex molecules like this compound. mdpi.commasterorganicchemistry.com Given the presence of multiple functional groups and stereocenters, controlling the selectivity of reactions is paramount to generating structurally defined analogs for reliable SAR analysis.

For instance, the reduction of the closely related masticadienonic acid to this compound using sodium borohydride (B1222165) (NaBH₄) is an example of a stereoselective reaction, yielding a specific stereoisomer of the hydroxyl group at the C-3 position. google.com The resulting 3β-hydroxy configuration is a key feature of the natural product. researchgate.net Any further modifications must consider the existing stereochemistry of the molecule's 8 chiral centers to avoid producing complex mixtures that are difficult to separate and interpret biologically. wikipedia.orgchemrxiv.org The strategic application of protecting groups and specific reagents allows chemists to direct modifications to a particular region of the molecule, enabling a focused investigation of how different parts of the structure contribute to its activity. rsc.org

The two primary functional handles for derivatization on the this compound scaffold are the C-3 hydroxyl group and the C-26 carboxylic acid. wikipedia.org These sites are readily targeted by esterification, etherification, and amidation reactions to probe the importance of their acidity, basicity, and hydrogen-bonding capabilities for biological activity.

Esterification: The carboxylic acid group can be converted to a wide range of esters, and the C-3 alcohol can be acylated to form acetate (B1210297) or other ester derivatives. libretexts.org A known derivative is 3-O-acetyl-masticadienolic acid, where the hydroxyl group is esterified. google.com Mild esterification methods, such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), are particularly suitable for complex and sensitive substrates like triterpenoids. organic-chemistry.orgnih.gov This method allows for the formation of esters under neutral conditions, preserving the integrity of the rest of the molecule. nih.gov These modifications can significantly impact the lipophilicity and cell permeability of the resulting analog.

Etherification: The C-3 hydroxyl group can also be converted into an ether. This modification removes the hydrogen-bond donating capability of the alcohol and replaces it with a less polar ether linkage. The Williamson ether synthesis, involving deprotonation of the alcohol with a base followed by reaction with an alkyl halide, is a standard method, although it requires careful selection of conditions to avoid side reactions.

Amidation: The carboxylic acid function can be converted into primary, secondary, or tertiary amides via coupling reactions with various amines. libretexts.org This transformation replaces the acidic proton of the carboxylic acid with a functional group that can act as a hydrogen bond donor (primary and secondary amides) or not (tertiary amides), while also introducing new structural diversity. Amide bond formation is typically achieved using peptide coupling reagents (e.g., HATU, HBTU) or by converting the carboxylic acid to a more reactive acyl chloride first. reddit.com

| Reaction Type | Target Site | Typical Reagents | Resulting Derivative Class | Potential Impact on Properties |

|---|---|---|---|---|

| Esterification | C-26 Carboxylic Acid | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Carboxylate Ester | Increased lipophilicity, loss of acidity |

| Esterification (Acylation) | C-3 Hydroxyl | Acid Anhydride or Acyl Chloride, Base (e.g., Pyridine) | 3-O-Acyl Ester | Increased lipophilicity, loss of H-bond donation |

| Etherification | C-3 Hydroxyl | Alkyl Halide (R-X), Base (e.g., NaH) | 3-O-Alkyl Ether | Increased lipophilicity, loss of H-bond donation/acceptance |

| Amidation | C-26 Carboxylic Acid | Amine (R-NH₂), Coupling Agent (e.g., DCC, HATU) | Carboxamide | Modulated polarity, introduces H-bond donor/acceptor |

Modifications involving oxidation, reduction, and halogenation allow for more profound changes to the electronic and steric properties of the this compound scaffold.

Oxidation: The secondary alcohol at the C-3 position can be oxidized to a ketone, yielding masticadienonic acid. google.com This reaction eliminates a chiral center and a hydrogen bond donor, introducing a planar carbonyl group that can act as a hydrogen bond acceptor. Reagents like Dess-Martin periodinane or a Swern oxidation are often used for such transformations as they proceed under mild conditions, which is crucial for complex molecules.

Reduction: The carboxylic acid group on the side chain is a site for potential reduction. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), it can be reduced to a primary alcohol. This modification removes the acidic nature of the side chain and introduces a new hydroxyl group, significantly increasing the polarity and hydrogen bonding potential at that end of the molecule.

Halogenation: Halogen atoms can be introduced at several positions to serve as metabolic blocks or to probe electronic and steric interactions. For instance, if the C-3 hydroxyl is oxidized to a ketone, the resulting α-carbons can undergo acid-catalyzed halogenation. libretexts.org Additionally, the double bond in the side chain (between C-24 and C-25) is susceptible to electrophilic addition of halogens (e.g., Br₂), which would result in a vicinal dihalide. masterorganicchemistry.com This reaction proceeds via an anti-addition mechanism, leading to a specific stereochemical outcome. masterorganicchemistry.com

| Reaction Type | Target Site | Typical Reagents | Expected Product |

|---|---|---|---|

| Oxidation | C-3 Hydroxyl | Dess-Martin Periodinane, PCC, Swern Oxidation | Masticadienonic acid (C-3 Ketone) |

| Reduction | C-26 Carboxylic Acid | LiAlH₄, BH₃·THF | Primary Alcohol at C-26 |

| Halogenation (Addition) | C-24/C-25 Double Bond | Br₂, Cl₂ in CCl₄ | 24,25-Dihalo derivative |

| Halogenation (α-substitution) | C-2 or C-4 (via enol of C-3 ketone) | Br₂ in Acetic Acid | α-Halo ketone (from Masticadienonic acid) |

Synthesis of Conjugates and Prodrug Strategies (in an academic research context)

In an academic research setting, prodrug and conjugate strategies are explored to overcome potential limitations of a parent compound, such as poor solubility or lack of target specificity. clinmedjournals.org A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. frontiersin.org this compound, with its hydroxyl and carboxylic acid groups, is an ideal candidate for such derivatization.

For example, the carboxylic acid could be esterified with a promoiety like a polyethylene (B3416737) glycol (PEG) chain to create a macromolecular conjugate with improved water solubility. benthamopenarchives.com Alternatively, it could be linked to a molecule that is specifically recognized and cleaved by an enzyme overexpressed in a particular tissue or cell type, such as in tumor-specific targeting strategies. nih.gov Glucuronide prodrugs, for instance, are designed to be activated by β-glucuronidase, an enzyme often found at elevated levels in tumor microenvironments. benthamopenarchives.com The C-3 hydroxyl group could also be used as a linkage point, for example, by forming a carbonate or carbamate (B1207046) linkage to a targeting moiety. These academic exercises aim to establish proof-of-concept for targeted delivery or improved bioavailability, providing a foundation for future translational research. frontiersin.org

Combinatorial Chemistry and Library Synthesis Based on the this compound Scaffold

Combinatorial chemistry is a powerful research strategy used to rapidly synthesize a large number of diverse but structurally related molecules, known as a chemical library. uomustansiriyah.edu.iqijpsr.com This approach is highly efficient for exploring the structure-activity relationships of a lead compound. The core structure of the lead compound, in this case, this compound, serves as the central scaffold. u-strasbg.fr

A combinatorial library could be generated by utilizing the reactive handles at C-3 and C-26. Using parallel synthesis techniques, the C-26 carboxylic acid could be reacted with a diverse set of alcohols or amines to create a library of esters and amides. nih.gov Simultaneously or sequentially, the C-3 hydroxyl group could be reacted with a different set of carboxylic acids or alkylating agents. By combining a set of 'building blocks' at each position, a large matrix of unique compounds can be produced. For example, reacting 10 different amines at the C-26 position and 10 different acylating agents at the C-3 position would generate a library of 100 distinct analogs. These libraries can then be subjected to high-throughput screening to quickly identify derivatives with enhanced or novel biological activities, providing extensive SAR data. nih.gov

| Scaffold | R¹ Position (from C-3 OH) | R² Position (from C-26 COOH) | Number of Analogs (Example) |

|---|---|---|---|

| This compound Core | -H (unmodified) | -NH-(CH₂)₂-Ph | If 5 R¹ options and 20 R² options are used, a library of 100 unique compounds is generated. |

| -C(O)CH₃ (Acetyl) | -O-CH₂CH₃ (Ethyl Ester) | ||

| -CH₃ (Methyl Ether) | -NH-Cyclohexyl |

Mechanistic Investigations of Masticadienolic Acid’s Biological Activities in Preclinical Models

Modulation of Inflammatory Signaling Pathways

Masticadienolic acid has demonstrated the ability to modulate key signaling pathways involved in the inflammatory response. These pathways are critical in the production of inflammatory mediators and the progression of inflammatory conditions.

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. mdpi.com In its inactive state, NF-κB is sequestered in the cytoplasm. mdpi.com Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus to initiate the transcription of pro-inflammatory genes. mdpi.comnih.govmdpi.com

Studies utilizing fractions of Pistacia lentiscus resin, which contains this compound, have shown a suppressive effect on NF-κB transcriptional activation. In HEK293 cells stimulated with tumor necrosis factor-alpha (TNFα), medium-polar and polar fractions of mastic resin, which are enriched in triterpenes like this compound, were found to inhibit NF-κB transcriptional activity in a dose-dependent manner. nih.gov This inhibition was accompanied by a reduction in the protein levels of p65, a key subunit of the NF-κB complex. nih.gov

The anti-inflammatory effects of compounds similar in structure to this compound, such as other triterpenoids, have been linked to the inhibition of NF-κB activation, leading to a decrease in the production of downstream inflammatory mediators. nih.govnih.gov This mechanism is a key aspect of their anti-inflammatory properties.

Table 1: Effect of Mastic Resin Fractions on TNFα-Induced NF-κB Transcriptional Activation

| Mastic Resin Fraction | Concentration (µg/mL) | Inhibition of NF-κB Activation | Cell Model |

|---|---|---|---|

| Medium-Polar | 1-80 | Dose-dependent suppression | HEK293 |

| Polar | 1-80 | Dose-dependent suppression | HEK293 |

Mitogen-activated protein kinases (MAPKs) are a group of signaling proteins that play a central role in regulating cellular processes such as inflammation, proliferation, and apoptosis. assaygenie.comnih.gov The major MAPK subfamilies include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. nih.govmdpi.com Activation of these pathways is critical for the production of pro-inflammatory cytokines. assaygenie.com

Research on triterpenoid (B12794562) acids, a class of compounds that includes this compound, has shown that they can modulate MAPK signaling. For instance, ursolic acid, a structurally similar pentacyclic triterpenoid, has been shown to inhibit the production of interleukin-2 (IL-2) and TNF-α in leukemic T-cells by targeting the JNK pathway, but not the ERK pathway. nih.gov In various cellular models, the activation of JNK and p38 MAPK pathways is associated with enhanced tumor growth and invasion, while in other contexts, their activation can induce apoptosis. nih.govmdpi.comresearchgate.net

The regulation of these MAPK pathways is a key mechanism by which natural compounds can exert their anti-inflammatory effects, ultimately leading to a reduction in the production of inflammatory cytokines. assaygenie.com

Phospholipase A2 (PLA2) is an enzyme that plays a critical role in the inflammatory process by catalyzing the hydrolysis of phospholipids to release arachidonic acid. patsnap.com Arachidonic acid is a precursor for the synthesis of various pro-inflammatory mediators, including prostaglandins and leukotrienes. patsnap.com Therefore, the inhibition of PLA2 activity is a significant target for anti-inflammatory therapies. nih.govnih.govresearchgate.net

The human secretory PLA2 group IIA (PLA2-IIA) is of particular pharmacological interest in chronic inflammatory diseases. nih.govresearchgate.net Studies have shown that certain natural compounds, such as flavonoids, can inhibit PLA2-IIA activity. nih.govresearchgate.net The mechanism of inhibition can involve direct binding to the enzyme, preventing its interaction with the substrate. patsnap.com

While direct studies on this compound's inhibition of PLA2 are not extensively detailed in the provided context, the anti-inflammatory properties of triterpenoid-rich extracts suggest a potential role in modulating enzymes of the arachidonic acid cascade. researchgate.net The inhibition of PLA2 leads to a decrease in the levels of eicosanoids, thereby reducing inflammation. nih.govresearchgate.net

Nitric oxide (NO) is a signaling molecule with diverse physiological roles. However, in inflammatory conditions, excessive production of NO by inducible nitric oxide synthase (iNOS) in macrophages contributes to the inflammatory response. nih.govnih.gov Therefore, the inhibition of NO production and iNOS expression is a key target for anti-inflammatory agents. chemmethod.comchemmethod.comresearchgate.netnih.gov

In activated macrophages, iNOS generates large amounts of NO. nih.govmdpi.com Studies have shown that various natural compounds can inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is often due to the suppression of iNOS expression. researchgate.netnih.gov For example, extracts from Pistacia lentiscus resin have demonstrated weak nitric oxide scavenging activities. nih.gov

The regulation of NO production is a complex process. For instance, the induction of NO production in activated macrophages can be regulated by products of the lipoxygenase pathway of arachidonic acid metabolism. nih.gov Inhibition of iNOS is considered a strategy to mitigate the pathological roles of this enzyme in iNOS-related diseases. chemmethod.comchemmethod.comnih.gov

Antioxidant Mechanisms and Cellular Redox Homeostasis

This compound and related compounds exhibit antioxidant properties that contribute to their biological activities by protecting cells from oxidative damage.

The antioxidant activity of chemical compounds can be evaluated through various in vitro assays that measure their ability to scavenge free radicals. Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. e3s-conferences.orgnih.govresearchgate.netnih.gov

In these assays, the ability of a compound to donate a hydrogen atom or an electron to neutralize the free radical is measured. nih.govmdpi.com The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the initial free radicals. frontiersin.org A lower IC50 value indicates higher antioxidant activity. researchgate.net

Table 2: Summary of In Vitro Antioxidant Assays

| Assay | Principle | Measured Outcome |

|---|---|---|

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Decrease in absorbance at 517 nm. |

| ABTS Radical Scavenging | Measures the ability of an antioxidant to reduce the ABTS radical cation. | Decolorization of the ABTS radical solution. |

Activation of Nrf2-ARE Pathway and Induction of Antioxidant Enzymes

The nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress, regulating the expression of numerous antioxidant and detoxification genes. researchgate.net While triterpenoids as a class are known for their antioxidant and anti-inflammatory effects, direct evidence from available preclinical models specifically demonstrating the activation of the Nrf2-ARE pathway or the induction of specific antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), or glutathione peroxidase (GPx) by isolated this compound is not detailed in the current literature. researchgate.netfrontiersin.orgnih.gov Research has more broadly focused on the antioxidant capabilities of extracts from plants of the Pistacia genus, which are rich sources of this compound. researchgate.net These extracts have been noted for their ability to modulate markers of oxidative stress, though the precise contribution of this compound to the activation of the Nrf2 pathway remains an area for future investigation. frontiersin.orgnih.gov

Anti-proliferative and Apoptotic Effects in Oncological Research Models

This compound, as a constituent of the triterpenoid class of phytochemicals, has been investigated for its potential in oncology. Research, often utilizing extracts rich in this compound or closely related molecules, points towards significant anti-proliferative and pro-apoptotic activities in various cancer models. researchgate.netnih.gov

Induction of Apoptosis via Intrinsic and Extrinsic Pathways in Cancer Cell Lines

This compound has been identified as possessing cytotoxic activity against cancer cell lines, an effect largely attributed to the induction of apoptosis, or programmed cell death. nih.gov The primary mechanism appears to involve the intrinsic, or mitochondrial, pathway of apoptosis. This is supported by studies on analogous triterpenoids that demonstrate direct effects on mitochondrial integrity, as detailed in section 6.3.4. The disruption of mitochondrial function leads to the release of pro-apoptotic factors, a hallmark of the intrinsic pathway. researchgate.net While this compound is considered a key pro-apoptotic component within its natural sources, current research has not provided specific evidence detailing its involvement in activating the extrinsic, or death receptor-mediated, pathway of apoptosis. researchgate.net

Cell Cycle Arrest Mechanisms and Inhibition of Cancer Cell Proliferation

The anti-proliferative effects of this compound are linked to its ability to halt the cancer cell cycle. Studies on mastic gum, which contains this compound as a principal active component, have observed inhibitory effects on cell cycle progression in human prostate cancer (PC-3) and various leukemia cell lines. researchgate.net Triterpenoids, as a chemical class, are known to induce cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. researchgate.net this compound has demonstrated direct cytotoxic effects against human breast cancer cells (MCF-7), further confirming its role in inhibiting cancer cell proliferation. nih.gov

| Cell Line | Cancer Type | Observed Effect |

| MCF-7 | Human Breast Cancer | Cytotoxicity |

| PC-3 | Human Prostate Cancer | Inhibition of Proliferation and Cell Cycle Progression (as part of Mastic Gum) |

| HL-60 | Human Promyelocytic Leukemia | Inhibition of Proliferation and Cell Cycle Progression (as part of Mastic Gum) |

| ML-1 | Human Myeloblastic Leukemia | Inhibition of Proliferation and Cell Cycle Progression (as part of Mastic Gum) |

| KG-1 | Human Myeloblastic Leukemia | Inhibition of Proliferation and Cell Cycle Progression (as part of Mastic Gum) |

This table is based on data from studies on this compound and Mastic Gum.

Modulation of Angiogenesis and Metastasis in Preclinical Cancer Models

The progression of cancer is critically dependent on angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to distant sites). The triterpenoid class of compounds, which includes this compound, has shown potential in inhibiting these processes. researchgate.net Certain synthetic triterpenoids have been found to inhibit the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for tumor cell invasion and metastasis. researchgate.net While the broader class of triterpenoids is recognized for anti-angiogenic and anti-metastatic properties, specific preclinical studies focusing solely on the effects of isolated this compound on these complex processes are limited. researchgate.net The mechanisms by which these compounds act are not yet fully understood and represent an active area of oncological research.

Effects on Mitochondrial Functions and Bioenergetics

Mitochondria are central to both cellular energy production and the regulation of apoptosis. Research into compounds structurally similar to this compound has provided significant insights into its likely mechanism of action. A study on 3α-Hydroxymasticadienonic acid, a close analogue, found that it directly impairs mitochondrial bioenergetics. researchgate.net This impairment was characterized by a dose-dependent collapse of the mitochondrial membrane potential and a reduction in the respiratory control index. researchgate.net Furthermore, in the presence of calcium ions, the compound induced the mitochondrial permeability transition (MPT), an event that leads to the opening of pores in the mitochondrial membrane. This disruption causes the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, directly initiating the intrinsic apoptotic cascade. researchgate.net These findings strongly suggest that the cytotoxic and pro-apoptotic effects of this compound are, at least in part, mediated by the induction of mitochondrial dysfunction.

Immunomodulatory Properties and Mechanisms in in vitro and in vivo Systems

This compound has been the subject of investigations into its potential immunomodulatory activities, with studies exploring its effects on key immune cells such as lymphocytes, dendritic cells, and macrophages. Research, often utilizing its close analogue masticadienonic acid (MDA), has revealed a nuanced profile of activity, suggesting a capacity to influence both innate and adaptive immune responses.

Effects on Lymphocyte Proliferation and Dendritic Cell Maturation

Studies have indicated that masticadienonic acid can induce T lymphocyte proliferation. foodb.cawikipedia.org This suggests a potential stimulatory effect on adaptive immunity. However, its impact on dendritic cells (DCs), the professional antigen-presenting cells that orchestrate T cell responses, appears to be more complex.

Research on the effect of MDA on DC maturation has shown that it does not induce the full maturation of these cells. foodb.ca Instead, it appears to promote a semi-mature phenotype. hmdb.ca While a related compound, 3α-hydroxy masticadienoic acid (3α-OH MDA), has been shown to induce DC maturation and act as an immunostimulant, MDA itself is suggested to possess anti-inflammatory properties. foodb.cahmdb.ca This is supported by findings where DCs treated with MDA did not lead to a significant anti-tumor response in a melanoma model, unlike DCs treated with 3α-OH MDA. foodb.ca

The table below summarizes the observed effects of Masticadienonic acid (MDA) and 3α-hydroxy masticadienoic acid (3α-OH MDA) on dendritic cell maturation markers.

| Marker | Effect of Masticadienonic Acid (MDA) | Effect of 3α-hydroxy masticadienoic acid (3α-OH MDA) | Reference |

| CD40 | Increased expression, though not always statistically significant. | Increased expression. | wikipedia.org |

| CD80 | Slight increase in the percentage of CD80+ DCs. | Significant increase in expression. | |

| CD86 | Slight increase in the percentage of CD86+ DCs. | Significant increase in expression. | |

| Overall Maturation | Induces a semi-mature phenotype. | Induces full maturation. | hmdb.ca |

Modulation of Macrophage Activation and Phagocytic Activity

Masticadienonic acid has been shown to activate nitric oxide synthase in macrophages, leading to the production of nitric oxide, a key signaling and effector molecule in the immune system. foodb.cawikipedia.org This indicates a direct effect on macrophage function. However, detailed studies on the modulation of specific macrophage activation markers and phagocytic activity by this compound are limited in the currently available literature. Further research is needed to fully characterize its influence on macrophage polarization (e.g., M1 vs. M2 phenotypes) and their capacity to engulf and clear pathogens or cellular debris.

Receptor and Enzyme Target Identification and Characterization

Efforts to elucidate the specific molecular targets of this compound have focused on its interactions with key enzymes involved in inflammatory and metabolic pathways.

Ligand-Binding Assays and Affinity Determination

There is currently no publicly available data from ligand-binding assays that determine the specific binding affinity of this compound to its potential protein targets.

Enzymatic Inhibition Kinetics and Allosteric Modulation Studies (e.g., 11β-HSD1, PLA2)

Significant findings have identified masticadienonic acid and its isomer, isomasticadienonic acid, as inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). nih.govnih.gov This enzyme is responsible for the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic target for metabolic diseases. Studies have shown that these compounds selectively inhibit 11β-HSD1 over the related enzyme 11β-HSD2 at low micromolar concentrations. nih.gov

Furthermore, this compound has been identified as a specific competitive inhibitor of secreted phospholipase A2 (PLA2). targetmol.com PLA2 enzymes are critical in the inflammatory cascade as they release arachidonic acid from cell membranes, which is a precursor for prostaglandins and leukotrienes. This compound has been shown to protect the active site histidine of PLA2 from alkylation and inhibits the activity of PLA2 from various sources, including the pancreas, synovial fluid, and bee venom. targetmol.com This inhibitory action on PLA2 likely contributes to its observed anti-inflammatory effects. targetmol.com

The table below summarizes the inhibitory activity of Masticadienonic acid and its analogs on 11β-HSD1.

| Compound | Target Enzyme | Activity | Concentration | Reference |

| Masticadienonic acid | 11β-HSD1 | Selective Inhibition | Low micromolar | nih.gov |

| Isomasticadienonic acid | 11β-HSD1 | Selective Inhibition | Low micromolar | nih.gov |

Proteomic and Metabolomic Approaches for Target Deconvolution

Currently, there are no specific proteomic or metabolomic studies available in the public domain that have been conducted to deconvolve the molecular targets of this compound.

Computational Chemistry and Chemoinformatics in Masticadienolic Acid Research

Molecular Docking and Molecular Dynamics Simulations for Receptor Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as masticadienolic acid, and a biological macromolecule (receptor), typically a protein. researchgate.net These methods are crucial for elucidating potential mechanisms of action and guiding the design of more potent analogs.

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. While specific docking studies exclusively on this compound are not extensively detailed in the available literature, research on its close structural analogs, masticadienonic acid and isomasticadienonic acid, provides valuable insights. A study targeting 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic diseases, used molecular docking to understand how these triterpenoids inhibit its function. researchgate.net The docking analysis revealed that these compounds occupy the same binding pocket as the known inhibitor carbenoxolone. researchgate.net Specifically, masticadienonic acid was predicted to be anchored through hydrophobic interactions and a hydrogen bond with the amino acid residue Leu217. researchgate.net Isomasticadienonic acid was proposed to bind similarly, with an additional hydrogen bond to the cofactor NADPH. researchgate.net Given the structural similarity, it is hypothesized that this compound would adopt a comparable binding mode within the 11β-HSD1 active site, primarily driven by hydrophobic interactions and potential hydrogen bonding involving its hydroxyl and carboxylic acid groups.

Molecular Dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex, simulating the movements of atoms and molecules over time. mdpi.com This technique allows researchers to assess the stability of the docked pose, observe conformational changes in both the ligand and the receptor upon binding, and calculate binding free energies. nih.govcornell.edu An MD simulation would typically follow a molecular docking study to validate the predicted binding mode. For a this compound-receptor complex, an MD simulation could track key metrics like the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com Such simulations provide a deeper understanding of the interaction dynamics that static docking models cannot capture.

The general workflow for these predictive studies is summarized in the table below.

| Step | Technique | Purpose | Key Outputs |

| 1 | Receptor Preparation | Prepare the 3D structure of the target protein (e.g., 11β-HSD1) for docking. | Refined protein structure with added hydrogens and assigned charges. |

| 2 | Ligand Preparation | Generate a 3D conformation of this compound. | Energy-minimized 3D structure of the ligand. |

| 3 | Molecular Docking | Predict the binding pose and affinity of the ligand in the receptor's active site. | Docking score (binding affinity), binding orientation, key interacting residues. |

| 4 | MD Simulation | Simulate the dynamic behavior of the ligand-receptor complex over time. | Trajectory files, RMSD/RMSF plots, binding free energy calculations. |

| 5 | Analysis | Analyze the simulation to understand the stability and nature of the interactions. | Stable binding poses, persistent hydrogen bonds, conformational changes. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net The primary goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized analogs, thereby guiding lead optimization efforts. biointerfaceresearch.com

While no specific QSAR models have been published for this compound analogs, the methodology can be illustrated by studies on similar triterpenoids, such as maslinic acid. In a 3D-QSAR study on maslinic acid analogs targeting the MCF-7 breast cancer cell line, researchers developed robust models using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govresearchgate.net These models successfully identified key structural features—steric, electrostatic, and hydrophobic fields—that govern the compounds' anticancer activity. researchgate.net The resulting models demonstrated high predictive accuracy, with a regression coefficient (r²) of 0.92 and a cross-validation regression coefficient (q²) of 0.75. nih.gov

A hypothetical QSAR study for this compound analogs would involve the following steps:

Data Set Preparation: A series of this compound analogs would be synthesized and their biological activity against a specific target (e.g., 11β-HSD1) would be measured experimentally to determine values like IC₅₀ or EC₅₀.

Descriptor Calculation: For each analog, a set of molecular descriptors representing its physicochemical properties (e.g., logP, molar refractivity) and structural features (e.g., topological indices, 3D field values) would be calculated.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net

Model Validation: The model's predictive power is rigorously validated using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

The resulting QSAR model could then be used to predict the activity of virtual this compound derivatives, prioritizing the synthesis of compounds with the highest predicted potency.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful chemoinformatics tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov This model then serves as a 3D query in a virtual screening campaign to search large chemical databases for novel, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. researchgate.net

This compound was identified as a potential inhibitor of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) through a pharmacophore-based virtual screening study. researchgate.netresearchgate.net The research aimed to uncover the molecular basis for the antidiabetic effects of mastic gum, which is rich in triterpenoids. nih.gov

The process involved the following key stages:

Pharmacophore Model Generation: A ligand-based pharmacophore model was developed based on known inhibitors of 11β-HSD1. This model consisted of six essential chemical features: four hydrophobic areas, one hydrogen bond acceptor, and one hydrogen bond donor, along with a shape constraint to represent the binding site's volume. researchgate.net

Virtual Screening: This validated pharmacophore model was used as a filter to screen a natural product database. The screening process identifies molecules from the database that can map their chemical features onto the pharmacophore model.

Hit Identification: The screening identified several triterpenoids from Pistacia species as potential hits. Among the virtual hits were this compound and oleanolic acid. researchgate.net Other identified compounds, such as masticadienonic acid and isomasticadienonic acid, were subsequently tested and confirmed to be selective inhibitors of 11β-HSD1. nih.gov

Although this compound itself was not biologically evaluated in that specific study because it was not detected in the resin batch used for testing, its identification as a high-ranking virtual hit strongly suggests it possesses the necessary structural features for 11β-HSD1 inhibition. researchgate.net This finding highlights the utility of pharmacophore modeling in identifying promising bioactive compounds from natural sources for further investigation.

| Study Component | Description | Finding/Outcome | Reference |

| Target Enzyme | 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) | Implicated in metabolic diseases like diabetes. | researchgate.net |

| Methodology | Pharmacophore-based virtual screening | A 3D model of essential chemical features was used to search a natural product database. | researchgate.net |

| Pharmacophore Model | 6 features: 4 hydrophobic, 1 H-bond acceptor, 1 H-bond donor, 1 shape constraint. | Represents the key interaction points for 11β-HSD1 inhibition. | researchgate.net |

| Screening Result | Identification of triterpenoids from Pistacia resin as potential inhibitors. | This compound was identified as a "virtual hit". | researchgate.net |

| Experimental Validation | Masticadienonic and isomasticadienonic acids were confirmed as active inhibitors. | Validated the predictive power of the pharmacophore model. | nih.gov |

In Silico ADMET Prediction (focused on preclinical research and mechanistic insights)

In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. mdpi.com These predictions are vital in early-stage drug discovery to identify molecules with potentially poor pharmacokinetic profiles or toxicity issues, allowing researchers to prioritize candidates with a higher likelihood of success in preclinical and clinical development. nih.gov

Key ADMET properties that can be predicted computationally include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate potential are estimated to predict oral bioavailability.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) help understand where the compound will travel in the body.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound and whether the compound might inhibit these enzymes, indicating a potential for drug-drug interactions.

Excretion: Properties related to clearance and elimination pathways are estimated.

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.

The table below shows a hypothetical, representative in silico ADMET profile for a triterpenoid (B12794562) like this compound, based on typical predictions for this class of compounds.

| ADMET Property | Parameter | Predicted Value (Illustrative) | Implication for Preclinical Research |

| Absorption | Human Intestinal Absorption | Low to Moderate | May require formulation strategies to enhance oral bioavailability. |

| Caco-2 Permeability | Low | Suggests potential challenges in crossing the intestinal membrane. | |

| Distribution | Blood-Brain Barrier (BBB) | Unlikely to cross | Low potential for central nervous system effects or for treating CNS disorders. |

| Plasma Protein Binding | High | May have a long duration of action but lower concentration of free, active drug. | |

| Metabolism | CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions involving the CYP2D6 pathway. |

| CYP3A4 Substrate | Likely | The compound is likely metabolized by a major drug-metabolizing enzyme. | |

| Toxicity | hERG Inhibition | Low risk | Reduced potential for causing cardiac arrhythmia. |

| Ames Mutagenicity | Negative | Low likelihood of being mutagenic. |

These in silico predictions are crucial for providing mechanistic insights, helping to explain in vivo observations and guiding the design of analogs with improved pharmacokinetic profiles. mdpi.com

Conformational Analysis and Energy Minimization Studies of this compound

Conformational analysis is the study of the different three-dimensional arrangements (conformations) that a molecule can adopt by rotation around its single bonds. Energy minimization is a computational process used to find the most stable conformation, i.e., the one with the lowest potential energy. These studies are fundamental to understanding a molecule's shape, which directly influences its ability to interact with biological targets.

For a complex and relatively rigid molecule like this compound, with its fused ring system, the number of possible conformations is more limited than for a highly flexible molecule. However, rotations are still possible in the side chain containing the carboxylic acid group. The conformation of this side chain is critical as it often participates in key interactions with receptor binding sites.

While specific conformational analysis studies for this compound have not been published, the general principles are well-established. The process typically involves:

Generating Initial Conformations: A variety of possible 3D structures are generated, often using systematic or random search algorithms.

Energy Minimization: Each generated conformation is subjected to an energy minimization algorithm. This process adjusts the bond lengths, bond angles, and torsion angles to find the nearest local energy minimum on the potential energy surface. Force fields like MMFF94 or AMBER are commonly used for this purpose.

Identifying the Global Minimum: By comparing the energies of all the minimized conformations, the lowest energy structure, or global minimum, can be identified. This conformation represents the most probable shape of the molecule in a low-energy state, such as when bound to a receptor.

The PubChem database notes that 3D conformer generation for this compound is disallowed due to having too many undefined stereocenters in its database representation, highlighting the structural complexity of the molecule. nih.gov A proper conformational analysis would require a well-defined stereochemical structure. Understanding the preferred conformation of this compound is essential for accurate molecular docking and for designing pharmacophore models, as the bioactive conformation is the one that is recognized by the biological target.

Advanced Analytical Techniques for Detection and Quantification of Masticadienolic Acid in Complex Biological Matrices and Natural Sources

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of masticadienolic acid due to its high sensitivity and specificity. The development of a robust LC-MS/MS method involves the careful optimization of several parameters to achieve reliable quantification, particularly in complex biological matrices like human plasma.

A key aspect of method development is the optimization of chromatographic conditions to ensure efficient separation of this compound from other structurally related triterpenoids present in mastic gum, such as isomasticadienonic acid and masticadienonic acid thieme-connect.com. Ultra-high-performance liquid chromatography (UHPLC) systems are often preferred over conventional HPLC as they offer higher resolution and speed nih.gov. The choice of the stationary phase is critical; a C18 column is commonly employed for the reversed-phase separation of these compounds nih.gov. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency nih.govmagtech.com.cn.

For mass spectrometric detection, electrospray ionization (ESI) is a common interface, and the selection of the ionization mode (positive or negative) is crucial for achieving optimal sensitivity. For acidic compounds like this compound, negative ion mode can be effective. However, studies on similar triterpenoids have shown that atmospheric pressure chemical ionization (APCI) in positive ion mode can also provide excellent sensitivity, especially for less polar analytes mdpi.comnih.gov. The optimization of MS/MS parameters, including the selection of precursor and product ion transitions in multiple reaction monitoring (MRM) mode, is essential for the high selectivity and sensitivity required for trace analysis in biological fluids magtech.com.cnnih.gov.

A validated UHPLC-MS/MS method for the quantification of major triterpenoids from Chios mastic gum in human plasma has been developed, demonstrating the feasibility of achieving limits of quantification in the low ng/mL range thieme-connect.com. Such methods are crucial for pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound.

Table 1: Illustrative Parameters for LC-MS/MS Method Development for this compound Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Chromatography System | UHPLC | High resolution and fast analysis |

| Column | C18 (e.g., Acquity UPLC C18) | Reversed-phase separation of triterpenoids |

| Mobile Phase | Acetonitrile/Methanol (B129727) and Water with 0.1% Formic Acid | Efficient elution and improved ionization |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for UHPLC column dimensions |

| Ionization Source | ESI or APCI | Generation of gas-phase ions |

| Ionization Mode | Positive or Negative | Optimized for analyte sensitivity |

| Detection Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification |

| Internal Standard | Structurally similar compound (e.g., a deuterated analog) | Correction for matrix effects and procedural losses |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Metabolites and Derivatized Forms

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds and has been extensively used for the chemical characterization of mastic gum mdpi.com. Due to the low volatility of triterpenoid (B12794562) acids like this compound, a derivatization step is necessary to convert them into more volatile and thermally stable forms suitable for GC analysis mdpi.com.

The most common derivatization procedure for acidic triterpenes is methylation or silylation. Methylation can be achieved using reagents like diazomethane to convert the carboxylic acid group to a methyl ester nih.gov. Silylation, which targets both hydroxyl and carboxylic acid groups, is often performed using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with a catalyst like trimethylchlorosilane (TMCS) in a solvent such as pyridine nih.gov. The optimization of the derivatization reaction, including the ratio of reagents, temperature, and reaction time, is crucial for achieving complete derivatization and obtaining reproducible results nih.gov.

Once derivatized, the sample is injected into the GC-MS system. The separation of different triterpenoid derivatives is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer is used for the identification and quantification of the eluted compounds based on their mass spectra and retention times nih.govsemanticscholar.org. The fragmentation patterns observed in the mass spectra provide valuable structural information for the identification of known and unknown triterpenoids nih.govsemanticscholar.org.